2',4'-Dimethoxyacetoacetanilide
Overview
Description
2’,4’-Dimethoxyacetoacetanilide, also known as N-(2,4-dimethoxyphenyl)acetoacetamide or N-(2,4-dimethoxyphenyl)-3-oxobutyramide, is a chemical compound with the molecular formula C12H15NO4 .
Molecular Structure Analysis
The molecular weight of 2’,4’-Dimethoxyacetoacetanilide is 237.26 . The InChI code for this compound is InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) .Physical And Chemical Properties Analysis
2’,4’-Dimethoxyacetoacetanilide is a solid at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal . The melting point ranges from 93.0 to 97.0 degrees Celsius .Scientific Research Applications
Polymer Synthesis
2',4'-Dimethoxyacetoacetanilide derivatives have been explored in the synthesis of polymers with potential pharmacological activity. For example, acrylic polymers bearing active pharmacons as side groups have been developed using derivatives of this compound. These polymers, with their special characteristics, have applications in drug delivery and controlled release of medications (Levenfeld et al., 1990).
Drug Metabolism Studies
Studies on the metabolism of acetanilide derivatives, including those similar to 2',4'-Dimethoxyacetoacetanilide, have provided insights into how drugs are processed in the body. This research is crucial in understanding the effects of drugs and their metabolites, leading to safer and more effective pharmacological treatments (Daly et al., 1969).
Chemical Synthesis and Applications
The anodic oxidation of 2',4'-Dimethoxyacetanilide derivatives is an area of interest in chemical synthesis. This process can lead to the creation of novel compounds like aminoanthraquinones, which have various industrial applications, including dyes and pigments (Russell et al., 1991).
Environmental Studies
Research into the environmental fate of compounds related to 2',4'-Dimethoxyacetoacetanilide is crucial for understanding their impact on ecosystems. For example, studies on the dissipation of related herbicides in soil help in assessing environmental risks and formulating eco-friendly agricultural practices (Wilson et al., 1997).
Novel Drug Formulations
The exploration of 2',4'-Dimethoxyacetoacetanilide derivatives in creating new drug formulations is an evolving field. For instance, the synthesis of conjugated ketoanilides and their metal complexes opens doors to potential new pharmaceuticals with unique properties (Ummathur & Krishnankutty, 2008).
Spectroscopy and Analytical Chemistry
In analytical chemistry, derivatives of 2',4'-Dimethoxyacetoacetanilide are used as standards in quantitative NMR spectroscopy. This application is critical for ensuring accurate and precise results in pharmaceutical analysis (Rundlöf et al., 2014).
Solar Cell Research
Compounds related to 2',4'-Dimethoxyacetoacetanilide are also used in the development of dye-sensitized solar cells (DSSCs). Research in this area focuses on creating efficient and sustainable energy solutions (Elmorsy et al., 2020).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing . If it comes in contact with skin, it should be washed off with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUCASGTZCNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066108 | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethoxyacetoacetanilide | |
CAS RN |
16715-79-0 | |
Record name | N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16715-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Dimethoxyacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dimethoxyacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dimethoxyacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',4'-Dimethoxyacetoacetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN5TPH87BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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